![molecular formula C15H28N2O4 B1522392 Ethyl 1-{2-[(tert-butoxycarbonyl)amino]ethyl}-4-piperidinecarboxylate CAS No. 1221791-66-7](/img/structure/B1522392.png)
Ethyl 1-{2-[(tert-butoxycarbonyl)amino]ethyl}-4-piperidinecarboxylate
Overview
Description
Ethyl 1-{2-[(tert-butoxycarbonyl)amino]ethyl}-4-piperidinecarboxylate is a chemical compound with the CAS Number: 1221791-66-7 . It has a molecular weight of 300.4 and its IUPAC name is ethyl 1-{2-[(tert-butoxycarbonyl)amino]ethyl}-4-piperidinecarboxylate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H28N2O4/c1-5-20-13(18)12-6-9-17(10-7-12)11-8-16-14(19)21-15(2,3)4/h12H,5-11H2,1-4H3, (H,16,19) . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis
As mentioned earlier, this compound is used as a substrate in a palladium-catalyzed α-arylation of esters with heterocyclic bromides and chlorides . The specific reactions and mechanisms involving this compound are not detailed in the search results.Physical And Chemical Properties Analysis
This compound is a liquid at 20°C . It has a boiling point of 140°C at 0.098 mmHg and a specific gravity of 1.05 at 20/20°C . The refractive index is 1.46 .Scientific Research Applications
Palladium-Catalyzed α-Arylation
This compound is used as a substrate in palladium-catalyzed α-arylation of esters with heterocyclic bromides and chlorides, leading to compounds such as 4-pyridylpiperidinyl esters .
Synthesis of N-Boc-Aminoethylglycin Derivatives
It is involved in the synthesis route for N-Boc-aminoethylglycin derivatives, which are important in various chemical syntheses .
Deprotection of Boc Amino Acids and Peptides
The compound plays a role in the deprotection process of tert-butoxycarbonyl (Boc) amino acids and peptides, which is a crucial step in peptide synthesis .
Safety And Hazards
properties
IUPAC Name |
ethyl 1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]piperidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O4/c1-5-20-13(18)12-6-9-17(10-7-12)11-8-16-14(19)21-15(2,3)4/h12H,5-11H2,1-4H3,(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHSGAZQMZQXDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)CCNC(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.39 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-{2-[(tert-butoxycarbonyl)amino]ethyl}-4-piperidinecarboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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